
p-Hydroxy Levomilnacipran Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Hydroxy Levomilnacipran Hydrochloride is a metabolite of Levomilnacipran , which is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder (MDD) in adults . It is the levorotatory enantiomer of milnacipran . It is developed by SynThink’s R&D team using various organic synthesis and analytical techniques .
Synthesis Analysis
Levomilnacipran undergoes desethylation and hydroxylation to generate desethyl levomilnacipran and p-hydroxy-levomilnacipran, respectively . Both oxidative metabolites undergo further conjugation with glucuronide .Molecular Structure Analysis
The molecular formula of Levomilnacipran is C15H22N2O . The weight average is 246.354 and the monoisotopic weight is 246.173213336 .Chemical Reactions Analysis
Levomilnacipran is metabolized via desethylation (primarily catalyzed by cytochrome P450 [CYP]3A4, minor contribution by CYP2C8, CYP2C19, CYP2D6 and CYP2J2), forming desethyl levomilnacipran, and hydroxylation, forming p-hydroxy-levomilnacipran . Both metabolites are then conjugated with glucuronides .Physical And Chemical Properties Analysis
The molecular formula of Levomilnacipran is C15H22N2O . The weight average is 246.348 and the monoisotopic weight is 246.173213336 .Applications De Recherche Scientifique
Pharmacology and Efficacy in Major Depressive Disorder
Levomilnacipran, a novel serotonin and norepinephrine reuptake inhibitor (SNRI), shows potential in treating major depressive disorder (MDD). Its unique pharmacological profile, with twice the potency for norepinephrine versus serotonin reuptake inhibition, distinguishes it from other SNRIs. Studies reveal its short-term efficacy in treating MDD, although further research is required to evaluate its efficacy in specific patient subgroups and compare it to other antidepressants (Mago, Mahajan, & Thase, 2014).
Metabolic Profile and Pharmacokinetics
Research on the metabolic profile of levomilnacipran in humans, monkeys, and rats following oral administration of [14C]-levomilnacipran was conducted. The studies found that unchanged levomilnacipran was the major circulating compound after dosing in all species. Notably, p-hydroxy levomilnacipran and its glucuronide were identified as metabolites, with renal excretion as the major elimination route. These findings are crucial for understanding the drug's pharmacokinetics and safety profile (Brunner et al., 2015).
Comparative Potency and Selectivity
Levomilnacipran has been shown to have greater potency for norepinephrine reuptake inhibition compared to serotonin, differentiating it from other SNRIs. This characteristic may contribute to its clinical efficacy and side effect profile. Understanding its selectivity and potency is key in evaluating its potential therapeutic applications (Auclair et al., 2013).
Implications for Norepinephrine and Serotonin Reuptake Inhibition
The pharmacokinetic parameters of levomilnacipran in healthy subjects and patients with MDD provide insights into its impact on norepinephrine and serotonin reuptake. This information is critical for understanding the drug's mechanism of action and its potential therapeutic benefits in MDD (Chen et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
688320-03-8 |
|---|---|
Nom du produit |
p-Hydroxy Levomilnacipran Hydrochloride |
Formule moléculaire |
C₁₅H₂₂N₂O₂·HCl |
Poids moléculaire |
262.35 |
Synonymes |
(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-Cyclopropanecarboxamide Hydrochloride Monohydrochloride; CS 1714; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



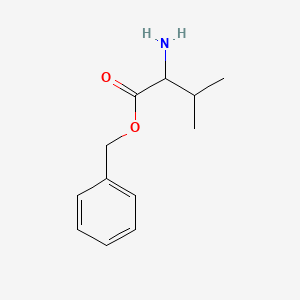
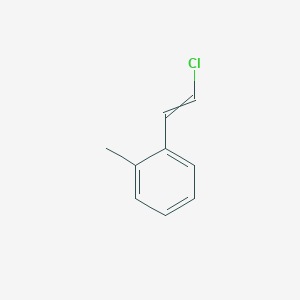
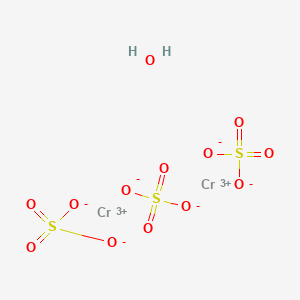
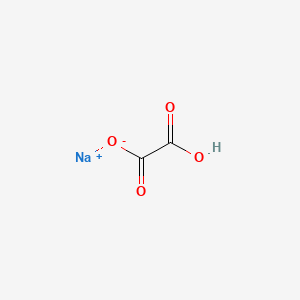
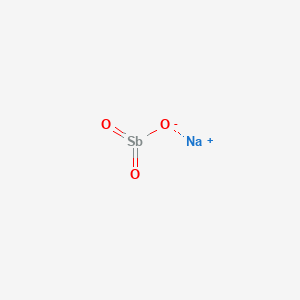
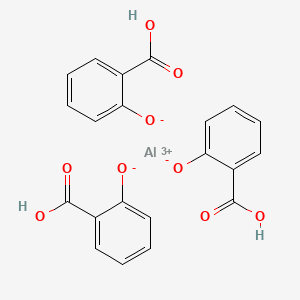
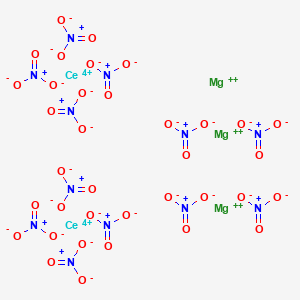
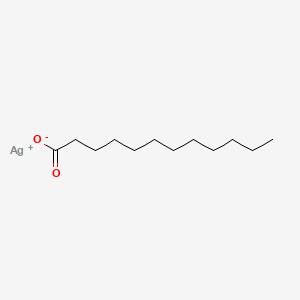
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)